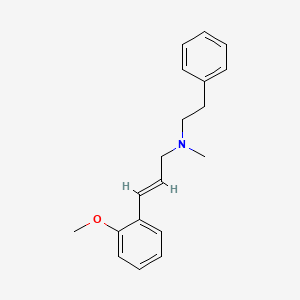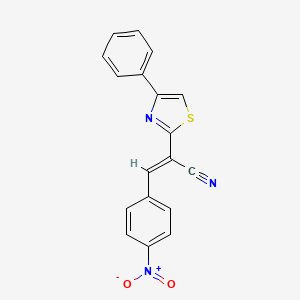![molecular formula C13H10ClFN2O3S B5440723 N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide, also known as ACY-241, is a small molecule inhibitor that targets the activity of histone deacetylase 6 (HDAC6). HDAC6 is a protein that plays a role in the regulation of gene expression and protein degradation. Inhibition of HDAC6 has been shown to have potential therapeutic benefits in cancer, neurodegenerative diseases, and autoimmune disorders.
Mécanisme D'action
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide selectively inhibits the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. HDAC6 inhibition leads to the accumulation of acetylated proteins, which can have a variety of effects on cellular processes. In cancer, HDAC6 inhibition can lead to the activation of the immune system and the induction of apoptosis in cancer cells. In neurodegenerative diseases, HDAC6 inhibition can improve protein clearance and reduce neuroinflammation. In autoimmune disorders, HDAC6 inhibition can reduce the production of inflammatory cytokines and improve disease symptoms.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to induce apoptosis in cancer cells, enhance the activity of immunotherapy agents, and reduce the expression of oncogenes. In neurodegenerative diseases, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to improve cognitive function, reduce neuroinflammation, and improve protein clearance. In autoimmune disorders, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to reduce the production of inflammatory cytokines, improve disease symptoms, and reduce the activity of autoreactive T cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high purity. It has been extensively studied in preclinical models and has shown promising results in cancer, neurodegenerative diseases, and autoimmune disorders. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in lab experiments. It has not yet been tested in clinical trials and its safety and efficacy in humans are not yet known. In addition, the optimal dosing and administration of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in different disease contexts are still being studied.
Orientations Futures
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide. One direction is the development of combination therapies that include N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide and other agents, such as immunotherapy agents or other HDAC inhibitors. Another direction is the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in clinical trials to determine its safety and efficacy in humans. In addition, the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in different disease contexts, such as autoimmune disorders and neurodegenerative diseases, will provide insight into its potential therapeutic benefits in these areas. Finally, the development of more potent and selective HDAC6 inhibitors will provide new tools for studying the role of HDAC6 in cellular processes and for developing new therapies for cancer, neurodegenerative diseases, and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide involves the reaction of 2-chloro-4-fluorobenzoyl chloride with N-(4-aminosulfonylphenyl) acetamide in the presence of a base. The reaction yields N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to inhibit the growth of multiple myeloma cells and enhance the activity of immunotherapy agents. In neurodegenerative diseases, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation in mouse models of Alzheimer's disease. In autoimmune disorders, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to reduce the production of inflammatory cytokines and improve disease symptoms in mouse models of multiple sclerosis.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3S/c14-12-7-8(15)1-6-11(12)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKZWAUBFSFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B5440649.png)



![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)
![[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5440699.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)

![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)
